2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9): A Core Pharmacophore Building Block in Advanced Drug Discovery
2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9): A Core Pharmacophore Building Block in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2,6-Dichloro-3-methoxybenzaldehyde (CAS: 6505-37-9) has emerged as a highly privileged intermediate. Characterized by severe steric hindrance and precise electronic distribution, this molecule is instrumental in synthesizing conformationally restricted pharmacophores. It is most notably utilized in the development of[1] for autoimmune diseases and[2] for immunosuppressive therapies.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 2,6-dichloro-3-methoxybenzaldehyde lies in its unique substitution pattern. The di-ortho chloro groups exert massive steric bulk around the aldehyde moiety. In drug design, this steric shielding is intentionally leveraged to force the phenyl ring into an orthogonal conformation relative to adjacent structural motifs, minimizing entropic penalty upon target binding. Furthermore, the 3-methoxy group provides an electron-donating effect via resonance while serving as a critical hydrogen-bond acceptor in lipophilic binding pockets.
Quantitative Data Summary
Data compiled from[3].
| Property | Value / Description |
| CAS Number | 6505-37-9 |
| Molecular Formula | C8H6Cl2O2 |
| Molecular Weight | 205.04 g/mol |
| SMILES String | ClC1=C(C=O)C(Cl)=CC=C1OC |
| InChI Key | BOEYOJGUYQCWTR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Class | 11 - Combustible Solids |
Mechanistic Applications in Drug Discovery
RORγt Nuclear Receptor Modulators (Autoimmune Pathology)
The retinoic acid-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of naïve CD4+ T cells into the Th17 lineage. Th17 cells secrete pro-inflammatory cytokines (IL-17A, IL-17F, IL-22), which are primary drivers of autoimmune conditions like psoriasis, ankylosing spondylitis, and rheumatoid arthritis[1].
When 2,6-dichloro-3-methoxybenzaldehyde is converted into alkynyl derivatives (e.g., 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol), it forms the lipophilic core of RORγt inverse agonists. Causality of Design: The rigid, di-chloro-substituted phenyl ring perfectly occupies the hydrophobic sub-pocket of the RORγt Ligand-Binding Domain (LBD). This steric occupation induces a conformational shift that disrupts the recruitment of co-activator proteins, effectively trapping the receptor in an inactive state and halting IL-17 transcription[4].
Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P receptors regulate the egress of lymphocytes from lymphoid organs into the peripheral circulation. Modulating this pathway sequesters autoreactive lymphocytes, offering therapeutic benefits for diseases like multiple sclerosis[2]. 2,6-Dichloro-3-methoxybenzaldehyde is utilized via reductive amination to append a rigid, lipophilic "tail" to spirocyclic amine headgroups. Causality of Design: The high lipophilicity of the dichloro-methoxy-benzyl moiety anchors the modulator deep within the transmembrane helical bundle of the S1P receptor, drastically increasing binding affinity and functional potency.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols detail the specific handling of 2,6-dichloro-3-methoxybenzaldehyde, emphasizing the chemical causality behind each step.
Protocol A: Alkynylation via Grignard Addition (Synthesis of RORγt Intermediates)
Objective: Synthesis of 1-(2,6-dichloro-3-methoxyphenyl)prop-2-yn-1-ol.[1]
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Reagent Preparation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.6 g, 7.80 mmol) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.
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Causality: Anhydrous conditions are mandatory. Any trace moisture will instantly protonate and quench the highly reactive organomagnesium/organolithium ethynyl reagent, destroying the nucleophile.
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Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add ethynylmagnesium bromide dropwise.
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Causality: The 2,6-dichloro substitution creates immense steric hindrance around the carbonyl carbon. Cooling to 0 °C suppresses unwanted side reactions (such as enolization or homocoupling) while allowing the nucleophile to cleanly attack the restricted Bürgi-Dunitz trajectory of the aldehyde.
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Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl, followed by extraction with Ethyl Acetate (EtOAc).
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Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate. Using a strong acid would risk acid-catalyzed dehydration of the newly formed propargylic alcohol.
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Isolation: Concentrate the organic layer in vacuo and purify via flash column chromatography (Yield: ~93%).
Protocol B: Reductive Amination (Synthesis of S1P Spirocyclic Modulators)
Objective: Coupling the aldehyde to a spirocyclic amine.[2]
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Imine Condensation: Dissolve 2,6-dichloro-3-methoxybenzaldehyde and the target spirocyclic amine in Methanol (MeOH, 50 mL). Stir at room temperature for 2–4 hours.
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Causality: Methanol acts as both the solvent and a mild protic catalyst for dehydration. Because the di-ortho chloro groups sterically shield the carbonyl, imine formation is kinetically slow. Allowing extended stirring before adding the reducing agent prevents the premature reduction of the unreacted aldehyde into a benzyl alcohol byproduct.
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Hydride Reduction: Cool the mixture to 0 °C. Add Sodium Borohydride (NaBH₄, 0.96 g, 25.4 mmol) in small, controlled portions.
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Causality: NaBH₄ is specifically chosen over stronger hydrides (like LiAlH₄) because it selectively reduces the transient imine without risking the reductive cleavage of the aryl-chloride bonds or the methoxy ether. The 0 °C temperature controls the exothermic hydride transfer.
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Workup: Allow the mixture to warm to room temperature for 1 hour to ensure complete conversion. Cool back to 0 °C, quench with water, and evaporate the MeOH in vacuo.
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Extraction: Partition the residue between a 5% aqueous NaHCO₃ solution and Diethyl Ether (Et₂O). Extract, dry over Na₂SO₄, and concentrate to yield the final amine[2].
Visualizations of Workflows and Pathways
Synthetic divergence of CAS 6505-37-9 into S1P and RORγt modulator scaffolds.
Mechanism of RORγt inverse agonists blocking Th17 differentiation and IL-17 production.
References
- Source: WIPO (PCT)
- Patent RU2602800C2 Title: Spirocyclic amine derivatives as S1P modulators Source: Rospatent / Google Patents URL
Sources
- 1. WO2016198908A1 - Ror nuclear receptor modulators - Google Patents [patents.google.com]
- 2. RU2602800C2 - Spirocyclic amine derivatives as s1p modulators - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-methoxybenzaldehyde AldrichCPR 6505-37-9 [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
